molecular formula C11H8BrNO3S B1464587 1-((4-Bromothiophen-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1307773-64-3

1-((4-Bromothiophen-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1464587
CAS RN: 1307773-64-3
M. Wt: 314.16 g/mol
InChI Key: TVZLFSPVTBYLNH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and thiophene rings suggests that the compound may have aromatic properties. The bromine atom could make the compound more reactive, as bromine is a good leaving group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the bromine atom could be involved in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the bromine atom could increase its molecular weight .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

"1-((4-Bromothiophen-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid" is a compound that belongs to the class of 1,4-dihydropyridines (DHPs), which are significant due to their nitrogen-containing heterocyclic structure. DHPs have been utilized extensively as a core structure in various drugs and as starting materials in synthetic organic chemistry, largely because of their presence in biological applications. The synthesis of 1,4-DHPs, including compounds structurally related to the specified chemical, often involves multi-component reactions, with Hantzsch Condensation reaction being a primary method for their preparation. These compounds are targeted for complex organic syntheses due to their bioactive potential and are compared for their structure-activity relationships (SARs) to develop more biologically active compounds (Sohal, 2021).

Biocatalyst Inhibition and Microbial Production

The carboxylic acid functional group, characteristic of the specified compound, plays a significant role in microbial inhibition and is utilized in biorenewable chemical production. Carboxylic acids, like the one , have been shown to inhibit microbial growth at concentrations below desired yield and titer. They are used as precursors in the fermentative production of various industrial chemicals by engineered microbes. This inhibition aspect is crucial for developing metabolic engineering strategies aimed at increasing microbial tolerance to such inhibitory compounds. The understanding of how carboxylic acids affect microbial cell membranes and internal pH is vital for improving the robustness of biocatalysts for industrial applications (Jarboe, Royce, & Liu, 2013).

Phosphonic Acid Analogues and Applications

While not directly related to the exact structure of "this compound", phosphonic acids represent an interesting comparison point in the realm of scientific research. Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, have been used for their bioactive properties, for bone targeting, and in the design of supramolecular materials, among other applications. The synthesis methods and diverse applications of phosphonic acids underline the importance of exploring functional groups analogous to carboxylic acids for potential use in various research and industrial fields (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the precautions needed when handling it .

Future Directions

Future research on this compound could involve studying its potential applications, investigating its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3S/c12-7-4-8(17-6-7)5-13-3-1-2-9(10(13)14)11(15)16/h1-4,6H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZLFSPVTBYLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((4-Bromothiophen-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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1-((4-Bromothiophen-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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1-((4-Bromothiophen-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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